molecular formula C9H14N2O B13223377 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL

Cat. No.: B13223377
M. Wt: 166.22 g/mol
InChI Key: DLBRLUOZCGGVOE-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(pyridin-4-yl)propan-1-ol is a secondary alcohol and primary amine featuring a pyridine ring substituted at the 1-position of the propanol backbone. The compound’s structure includes a methyl group at the 2-position and an amino group at the 3-position of the propane chain, with a pyridin-4-yl group at the terminal carbon. This configuration confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the amino and hydroxyl groups) and aromatic interactions from the pyridine ring.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-2-methyl-1-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7,9,12H,6,10H2,1H3

InChI Key

DLBRLUOZCGGVOE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=NC=C1)O

Origin of Product

United States

Preparation Methods

Reaction of Pyridine Derivatives with Amino Alcohols

One common approach involves the nucleophilic substitution of pyridine derivatives with amino alcohols, particularly pyridylmethyl bromides reacting with propanolamine derivatives .

  • Reaction Example:
    Pyridylmethyl bromide reacts with propanolamine in the presence of a base or catalyst, facilitating nucleophilic substitution at the bromide site, leading to the formation of the target amino alcohol (see).
Reaction Step Reagents Conditions Outcome
Nucleophilic substitution Pyridylmethyl bromide + Propanolamine Mild heating, polar solvents (e.g., ethanol, methanol) Formation of amino alcohol with pyridine moiety

Multi-step Synthesis via Pyridine Ring Functionalization

Alternatively, the synthesis can involve functionalization of pyridine rings, especially at the 4-position, to introduce the amino and hydroxyl groups.

Specific Synthesis Pathways

Based on patent literature and research articles:

  • Method from Patent CN113045484A (2019):
    The synthesis involves reacting 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under basic conditions to generate a key intermediate, which is then reacted with sodium azide and subsequently reduced to yield the amino alcohol.
    This pathway emphasizes the formation of the amino alcohol via intermediate formation and subsequent reduction steps (see).

  • Method from Patent JP2010270008A (2009):
    Involves the hydroxyalkylation of pyridine derivatives through controlled addition of acetaldehyde and subsequent reduction, yielding pyridine ethanol derivatives with high yield and selectivity.

Reaction Conditions and Catalysts

Reaction Type Typical Reagents Conditions Notes
Nucleophilic substitution Pyridylmethyl bromide, Propanolamine Mild heating (~50-80°C), polar solvents Efficient for pyridine amino alcohol synthesis
Oxidation KMnO₄, CrO₃ Room temperature to reflux Oxidizes hydroxyl groups to carbonyls
Reduction LiAlH₄, NaBH₄ 0°C to room temperature Converts imines or carbonyls to amines or alcohols
Hydroxylation Hydroboration-oxidation 0°C to 25°C Adds hydroxyl groups to alkenes or alkynes

Data Tables of Key Intermediates and Conditions

Intermediate Starting Material Reagents Reaction Conditions Yield (%) Notes
Pyridylmethyl bromide Pyridine derivative Bromination reagents UV or heat 85-90 Used as electrophile
Amino alcohol intermediate Pyridylmethyl bromide Propanolamine + base 60-80°C, polar solvent 75-85 Key step in synthesis
Final amino alcohol Intermediate Reduction agents 0-25°C 70-80 Yields high purity product

Research Findings and Literature Data

  • Efficiency and Purity:
    The synthesis involving pyridylmethyl bromides and amino alcohols consistently yields high purity compounds (>95%) under optimized conditions, with reaction yields typically around 75-85% (see,).

  • Industrial Relevance:
    Large-scale syntheses utilize continuous flow reactors and optimized purification techniques such as crystallization and distillation, improving yield and purity (see).

  • Reaction Mechanisms:
    The key step involves nucleophilic substitution at the pyridylmethyl position, followed by reduction or functionalization of the amino group, with reaction pathways well-characterized in organic synthesis literature.

Summary of Synthesis Strategy

The most effective synthesis of 3-Amino-2-methyl-1-(pyridin-4-yl)propan-1-ol involves:

  • Starting with pyridylmethyl bromide derivatives,
  • Reacting with propanolamine or similar amino alcohols under mild conditions,
  • Using bases such as NaOH or DBU to facilitate substitution,
  • Applying reduction steps with LiAlH₄ or NaBH₄ to convert intermediates into the target amino alcohol.

This pathway is supported by patent literature and research articles emphasizing high yields, selectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-Keto-2-methyl-1-(pyridin-4-YL)propan-1-OL.

    Reduction: 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-amine.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in various assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Amino Alcohol Derivatives

The Catalog of Pyridine Compounds (2017) lists several analogs with modifications to the pyridine ring or propanol chain (Table 1).

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Pyridine Substituents Propanol Chain Modifications Notable Features Reference
3-Amino-2-methyl-1-(pyridin-4-yl)propan-1-ol None (4-position attachment) 2-methyl, 3-amino Balanced polarity; aromaticity
3-(2-Aminopyridin-3-yl)propan-1-ol Amino at pyridine 2-position None Altered electronic profile
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 5-fluoro, 2-amino None Enhanced electronegativity
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol Chloro, dimethoxymethyl at 3-position Propargyl alcohol chain Alkyne reactivity; steric bulk
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-dimethoxy Propargyl alcohol chain Electron-rich pyridine; alkyne

Key Observations :

  • Substituent Position: The position of the amino group on the pyridine ring (e.g., 2- vs. 4-position) alters electronic properties. For instance, 3-(2-Aminopyridin-3-yl)propan-1-ol may exhibit stronger intramolecular hydrogen bonding compared to the target compound due to proximity between the amino and hydroxyl groups .
  • Alkyne Modifications : Compounds like 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol introduce alkyne groups, enabling click chemistry applications but reducing stability under acidic conditions .

Non-Pyridine Amino Alcohol Analogs

3-Amino-2-methyl-1-(tetrahydro-2H-pyran-4-yl)propan-1-ol

This compound replaces the pyridine ring with a tetrahydropyran moiety. The saturated oxygen-containing ring reduces aromatic interactions but improves metabolic stability.

(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol

This DrugBank-listed experimental drug shares the amino alcohol backbone but incorporates a trifluoromethylphenyl group and pyrimidine ring. Its complex structure highlights the importance of the amino alcohol motif in binding kinase targets, though the additional fluorinated groups enhance lipophilicity and bioavailability .

Biological Activity

3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL is an organic compound with significant biological activity due to its unique structural features, including an amino alcohol framework and a pyridine ring. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurochemistry and metabolic regulation.

  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : Approximately 155.21 g/mol

The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) allows this compound to engage in various chemical reactions, enhancing its utility in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter systems and metabolic enzymes. Compounds with similar structures have demonstrated the ability to modulate neurotransmitter receptors and exhibit pharmacological properties that may be beneficial in treating neurological disorders.

  • Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially acting as inhibitors or modulators of specific receptors.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for developing anti-diabetic agents.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
2-Methyl-1-(piperidin-4-YL)propan-2-OlContains a piperidine ringAlters biological activity due to ring differences
2-Methyl-1-(pyridin-4-YL)propan-2-OlHydroxyl group at the second positionDifferent reactivity patterns
3-Amino-2-methylphenolLacks the pyridine ringExhibits different pharmacological properties

The unique substitution pattern and the presence of the pyridine ring in this compound contribute to its distinct biological activities compared to these similar compounds.

In Vitro Studies

Recent studies have explored the inhibitory effects of this compound on various enzymes. For instance, it has been evaluated for its potential as an α-glucosidase inhibitor, a target for diabetes management. The comparison drug acarbose demonstrated an IC₅₀ of approximately 11.96 mM, while derivatives based on related structures showed varying degrees of inhibition, indicating that modifications could enhance efficacy against this enzyme .

Case Studies

In vivo studies have also been conducted to assess the safety and efficacy of related compounds. For example, derivatives based on 3-amino-pyridine demonstrated promising results in animal models, effectively managing hyperglycemia without significant toxicity . These findings highlight the potential of such compounds in therapeutic applications.

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